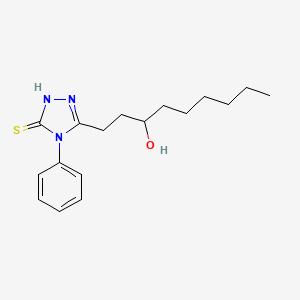
1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol, also known as MN-64, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has been widely studied for its potential applications in various areas of scientific research. One of the major applications of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol is in the field of neuroscience. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has been shown to increase the extracellular levels of these neurotransmitters, which can lead to a better understanding of their roles in various neurological disorders such as Parkinson's disease and depression.
Mécanisme D'action
1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol acts as a selective and potent inhibitor of VMAT2, which is responsible for the transport of monoamine neurotransmitters into synaptic vesicles. By inhibiting VMAT2, 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol increases the extracellular levels of these neurotransmitters, which can lead to a better understanding of their roles in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol have been extensively studied. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has been shown to increase the extracellular levels of dopamine, norepinephrine, and serotonin, which can lead to a better understanding of their roles in various neurological disorders. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol is its selectivity and potency as a VMAT2 inhibitor. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has been shown to have a higher affinity for VMAT2 than other VMAT inhibitors such as reserpine and tetrabenazine. However, 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol. One potential direction is to investigate the potential therapeutic applications of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol in neurological disorders such as Parkinson's disease and depression. Another direction is to develop more potent and selective VMAT2 inhibitors based on the structure of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol. Additionally, the potential toxicity of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol at high concentrations should be further investigated to ensure its safety for use in lab experiments.
Conclusion:
In conclusion, 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol have been discussed in this paper. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has the potential to lead to a better understanding of the roles of monoamine neurotransmitters in various neurological disorders and has several potential applications in the field of neuroscience.
Méthodes De Synthèse
The synthesis of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with 1-bromo-3-nonanol in the presence of potassium carbonate. The reaction takes place in dimethylformamide (DMF) at 120°C for 12 hours. The resulting product is then purified through column chromatography to obtain pure 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol.
Propriétés
IUPAC Name |
3-(3-hydroxynonyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-2-3-4-8-11-15(21)12-13-16-18-19-17(22)20(16)14-9-6-5-7-10-14/h5-7,9-10,15,21H,2-4,8,11-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNCBIPRKHKNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC1=NNC(=S)N1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

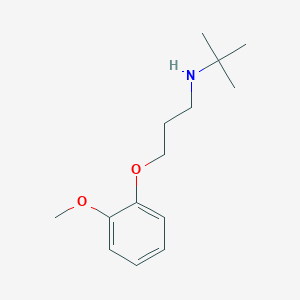
![3-nitro-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5173789.png)
![1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5173791.png)
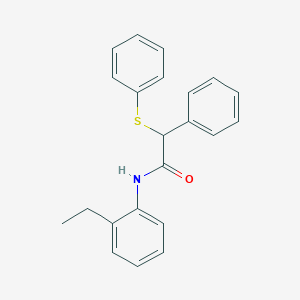
![3-(2-isoxazolidinyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5173801.png)
![3-{hydroxy[hydroxy(phenyl)methyl]phosphoryl}propanoic acid](/img/structure/B5173808.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5173811.png)
![2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5173820.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B5173824.png)
![4-[4-(allyloxy)benzyl]morpholine hydrochloride](/img/structure/B5173850.png)
![1-(1H-pyrazol-1-ylacetyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5173860.png)
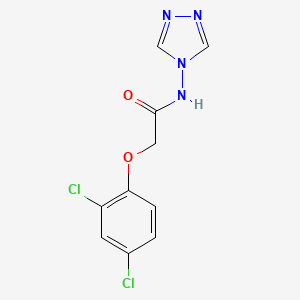
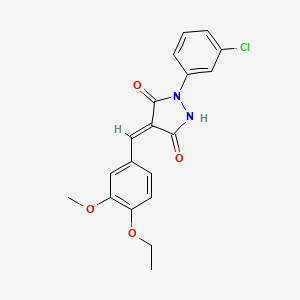
![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5173874.png)